2-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
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Description
2-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C21H24FN5O3S and its molecular weight is 445.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Properties
The compound is part of a broader class of heterocyclic compounds containing a sulfonamido moiety, which have been explored for their potential antibacterial properties. A study by Azab, Youssef, and El-Bordany (2013) focused on synthesizing new heterocyclic compounds with a sulfonamido group, aiming to utilize them as antibacterial agents. Although the specific compound was not directly mentioned, the research underlines the importance of sulfonamido-containing heterocycles in developing new antibacterial agents, suggesting possible applications for the compound (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial Activity
Another related area of research involves the synthesis of heterocyclic compounds based on 3-methyl 1-phenyl-5-amino pyrazole, which are then evaluated for their antimicrobial activities. El‐Emary, Al-muaikel, and Moustafa (2002) conducted a study that synthesized various compounds, including pyrazoles and pyrimidinethiones, and tested them for antimicrobial activity. This research highlights the potential of compounds with structural similarities to the one for antimicrobial applications (El‐Emary, Al-muaikel, & Moustafa, 2002).
Aurora Kinase Inhibition for Cancer Treatment
The compound's structural framework, particularly the presence of a pyrazole moiety and a fluorophenyl group, suggests potential for application in cancer therapy, specifically as an Aurora kinase inhibitor. Aurora kinases are essential for cell division, and their inhibition is a promising strategy for cancer treatment. A patent by ロバート ヘンリー,ジェームズ (2006) described compounds, including those with structural elements similar to the compound , as inhibitors of Aurora A kinase, indicating potential utility in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Facile Synthesis and Antimicrobial Activity
Ammar, Saleh, Micky, Abbas, and El-Gaby (2004) explored the synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety, starting from 4-(piperidin-1-sulfonyl)phenyl hydrazone. The antimicrobial activity of these compounds was investigated, with some showing significant activity. This study supports the potential antimicrobial applications of compounds with structural features similar to 2-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one (Ammar et al., 2004).
Properties
IUPAC Name |
2-[[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O3S/c1-14-21(15(2)24-23-14)31(29,30)26-11-9-16(10-12-26)13-27-20(28)8-7-19(25-27)17-3-5-18(22)6-4-17/h3-8,16H,9-13H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFHSEPMRQAGRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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